5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
Description
The compound 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate features a 1,2,4-oxadiazole core substituted with two distinct moieties:
- Azetidine ring: A four-membered heterocycle functionalized with a 4-(methylthio)benzyl group, introducing sulfur-based lipophilicity.
- The oxalate salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.C2H2O4/c1-24-16-6-4-13(5-7-16)10-22-11-15(12-22)18-20-17(21-23-18)14-3-2-8-19-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOSRXBRIQBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" typically involves a multi-step process:
Formation of the Azetidine Ring: : Starting with a suitable precursor, the azetidine ring can be synthesized through cyclization reactions, often using amines and haloalkanes under controlled temperatures.
Integration of the 4-(Methylthio)benzyl Group: : This step might involve the substitution reaction of a benzyl group with a methylthio group, employing appropriate reagents like methylthiolate.
Oxadiazole Ring Formation: : The oxadiazole ring is generally formed through cyclization reactions involving hydrazides and nitriles.
Coupling with Pyridine Ring: : This often involves nucleophilic substitution reactions or cross-coupling reactions using palladium or copper catalysts.
Final Oxalate Formation: : The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions such as temperature, pressure, solvent choice, and reagent concentrations is crucial. Continuous flow chemistry techniques might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" undergoes various chemical reactions, such as:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain conditions may reduce the oxadiazole ring.
Substitution: : The aromatic rings, particularly the pyridine ring, can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide or osmium tetroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Solvents such as dichloromethane, acetonitrile, or methanol are commonly used, depending on the specific reaction.
Major Products Formed
The major products from these reactions include oxidized forms of the compound, reduced ring structures, and substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-oxadiazole ring is known for its antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant antibacterial, antifungal, and antiviral activities. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against Mycobacterium bovis and other pathogenic bacteria . The compound's structure may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy.
Anticancer Potential
Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the azetidine and pyridine rings may contribute to selective cytotoxicity against cancer cells while sparing normal cells. Preliminary data indicate that similar compounds have shown promise in inhibiting various cancer cell lines .
Anti-inflammatory Effects
Research has documented the anti-inflammatory properties of oxadiazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in clinical settings:
- A study on derivatives of 1,3,4-oxadiazole demonstrated significant antibacterial activity against resistant strains of bacteria .
- Research involving azetidine derivatives highlighted their potential as novel anticancer agents with reduced toxicity profiles compared to traditional chemotherapeutics .
Tables
| Activity Type | Target Pathogen/Condition | Mechanism |
|---|---|---|
| Antimicrobial | Mycobacterium bovis | Enzyme inhibition |
| Anticancer | Various cancer cell lines | Cell cycle arrest |
| Anti-inflammatory | Chronic inflammatory diseases | Cytokine modulation |
Mechanism of Action
The mechanism by which "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" exerts its effects involves interaction with molecular targets such as enzymes or receptors. The azetidine ring, due to its strained nature, and the oxadiazole ring, known for its electron-rich characteristics, can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : 5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride ()
- Structural Differences :
- Benzyl group replaces the 4-(methylthio)benzyl group.
- Lacks the pyridin-3-yl substituent.
- Hydrochloride salt instead of oxalate.
- Implications :
Compound B : 5-(6-Chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-3-(4-(trifluoromethoxy)benzyl)-1,2,4-oxadiazole (Compound 243, )
- Structural Differences :
- Imidazopyridine replaces the azetidine-pyridinyl system.
- Trifluoromethoxybenzyl group introduces strong electron-withdrawing effects.
- Implications: Enhanced metabolic stability due to the trifluoromethoxy group. Potential for increased steric hindrance, altering target binding .
Compound C : 5-(5-Methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole ()
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A (Hydrochloride) | Compound B (Trifluoromethoxy) | Compound C (Triazole-Piperidine) |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol (oxalate salt) | ~300 g/mol | ~430 g/mol | ~600 g/mol |
| Solubility | High (oxalate salt) | Moderate (hydrochloride) | Low (trifluoromethoxy group) | Low (bulky substituents) |
| Lipophilicity (LogP) | ~2.5 (methylthio enhances) | ~1.8 | ~3.2 (CF3O group) | ~2.0 (polar sulfonyl group) |
| Melting Point | Not reported | Not reported | Not reported | 146–149°C (similar compounds) |
Key Observations :
- The target compound’s oxalate salt offers superior solubility compared to hydrochloride or neutral forms .
Biological Activity
The compound 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex heterocyclic molecule that incorporates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on various studies and research findings.
Chemical Structure
The chemical formula for this compound is , and its molecular weight is approximately 441.55 g/mol. The unique combination of azetidine, pyridine, and oxadiazole rings contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring often exhibit significant antimicrobial properties. A study highlighted that compounds containing this scaffold demonstrated activity against a range of bacteria and fungi. Specifically, derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showcasing promising results .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to Strong | |
| Escherichia coli | Moderate | |
| Mycobacterium bovis | Strong inhibition |
Anticancer Activity
The oxadiazole derivatives have also been investigated for their anticancer properties. For instance, studies have shown that compounds similar to the target molecule can induce apoptosis in various cancer cell lines, including prostate and leukemia cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| LNCaP (Prostate) | Significant antiproliferative activity | |
| CCRF-CEM (Leukemia) | Induces apoptosis |
Anti-inflammatory Effects
Compounds with the 1,2,4-oxadiazole framework have been noted for their anti-inflammatory properties as well. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .
The biological activities of the compound are primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The oxadiazole ring may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis is facilitated through modulation of signaling pathways such as p53 activation or inhibition of survival signals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway has been suggested as a mechanism for reducing inflammation.
Case Studies
- Antitubercular Activity : A study conducted by Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most potent compounds exhibited strong inhibition against Mycobacterium bovis, indicating a potential application in tuberculosis treatment .
- Neuroprotective Effects : Some derivatives have shown neuroprotective activity in preclinical models, suggesting their potential use in treating neurodegenerative diseases .
Q & A
Q. What are the key steps and challenges in synthesizing 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate?
The synthesis involves multi-step heterocyclic chemistry, including:
- Oxadiazole formation : Cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions. Evidence from analogous oxadiazole syntheses suggests using ethanol or toluene as solvents and sodium hydride as a base .
- Azetidine functionalization : Introducing the 4-(methylthio)benzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (argon/nitrogen) to prevent oxidation of the methylthio group .
- Salt formation : Reacting the free base with oxalic acid in polar solvents (e.g., methanol) to improve crystallinity and stability .
Q. Key challenges :
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR : Verify substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and azetidine ring protons .
- FT-IR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and oxalate C=O bonds (~1700 cm⁻¹) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement, especially for the oxalate counterion .
Q. What preliminary assays are recommended to assess its bioactivity?
- Enzyme inhibition : Test against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Molecular docking : Screen against target proteins (e.g., 14-α-demethylase for antifungal activity) using AutoDock Vina. Prioritize compounds with binding energies <−7 kcal/mol .
- Machine learning : Train models on existing oxadiazole datasets to predict reaction yields or bioactivity, reducing trial-and-error experimentation .
Q. Example workflow :
Simulate reaction pathways (Gaussian 09).
Validate docking poses with MD simulations (AMBER).
Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity results)?
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., cell line variability) .
- Orthogonal validation : Replicate key findings with alternative assays (e.g., SPR for binding affinity if fluorescence assays are inconsistent) .
Case study : If cytotoxicity varies between labs, re-test under standardized conditions (e.g., serum-free media, controlled oxygen levels) and apply ANOVA to assess significance .
Q. What strategies improve stability and formulation for in vivo studies?
- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Oxalate salts often show enhanced stability at pH 4–6 .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability and target tissue accumulation .
Methodological Tables
Q. Table 1: Key Characterization Techniques
| Parameter | Method | Critical Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | Retention time ±0.1 min; AUC ≥95% | |
| Crystallinity | XRD | Sharp peaks (FWHM <0.5°) | |
| Thermal stability | TGA/DSC | Decomposition >200°C |
Q. Table 2: Reaction Optimization via DoE
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 80°C | +22% |
| Solvent polarity | Ethanol to DMF | Ethanol | +15% |
| Catalyst loading | 5–20 mol% | 10 mol% | +18% |
| Adapted from statistical DoE principles in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
